molecular formula C6H5F3O3 B14503369 Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate CAS No. 63009-25-6

Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14503369
CAS No.: 63009-25-6
M. Wt: 182.10 g/mol
InChI Key: FSCHDJOSYBHVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C6H5F3O3. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-2-(trifluoromethyl)butanoate: This compound has a similar structure but with an additional carbon atom in the backbone.

    Ethyl 3-oxo-2-(trifluoromethyl)pentanoate: Another similar compound with a longer carbon chain.

    Ethyl 3-oxo-2-(trifluoromethyl)hexanoate: This compound has an even longer carbon chain, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.

Properties

CAS No.

63009-25-6

Molecular Formula

C6H5F3O3

Molecular Weight

182.10 g/mol

InChI

InChI=1S/C6H5F3O3/c1-2-12-5(11)4(3-10)6(7,8)9/h2H2,1H3

InChI Key

FSCHDJOSYBHVQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.